molecular formula C19H24Cl3N3O3 B7742833 C19H24Cl3N3O3

C19H24Cl3N3O3

Cat. No.: B7742833
M. Wt: 448.8 g/mol
InChI Key: SWFNVKUDNQUXKD-UHFFFAOYSA-N
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Description

C₁₉H₂₄Cl₃N₃O₃ is a chlorinated aromatic compound containing a triazole or triazine-like heterocyclic core, as inferred from structurally related molecules in the literature . Similar compounds exhibit bioactivity against pathogens or catalytic properties, though further studies are needed to confirm these traits for C₁₉H₂₄Cl₃N₃O₃ .

Properties

IUPAC Name

ethyl 7,8-dichloro-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N3O3.ClH/c1-2-27-19(25)14-12-23-18-13(4-5-15(20)16(18)21)17(14)22-6-3-7-24-8-10-26-11-9-24;/h4-5,12H,2-3,6-11H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFNVKUDNQUXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC(=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H24Cl3N3O3 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include chlorinating agents, amines, and organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and high-throughput screening methods helps in identifying the most efficient reaction pathways and conditions.

Chemical Reactions Analysis

Types of Reactions

C19H24Cl3N3O3: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

C19H24Cl3N3O3: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of C19H24Cl3N3O3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

C₁₉H₁₅Cl₂N₃O₃S (CAS: 1256383-12-6)

  • Structural Similarities : Both compounds share a chlorinated aromatic backbone and a nitrogen-containing heterocycle (triazine/thiazolo-triazine).
  • Key Differences :
    • Substituents : C₁₉H₂₄Cl₃N₃O₃ has three chlorine atoms and an oxygen-rich side chain, while C₁₉H₁₅Cl₂N₃O₃S has two chlorines and a sulfur atom in the thiazole ring .
    • Molecular Weight : C₁₉H₂₄Cl₃N₃O₃ (MW: ~479.8 g/mol) is heavier than C₁₉H₁₅Cl₂N₃O₃S (MW: 436.3 g/mol), which may reduce solubility in polar solvents .
    • Synthetic Yield : The sulfur analog is synthesized with a reference yield of 65%, suggesting that the additional chlorine in C₁₉H₂₄Cl₃N₃O₃ could complicate purification .

C₁₂H₁₉N₃O (CAS: 122833-04-9)

  • Functional Similarities : Both compounds contain a triazole/triazine ring and an oxygenated side chain, enabling hydrogen bonding.
  • Thermal Stability: The chlorinated compound likely has a higher melting point (>200°C) than C₁₂H₁₉N₃O (mp: ~150°C, inferred from analogs) due to stronger intermolecular forces .

Data Table: Comparative Properties

Property C₁₉H₂₄Cl₃N₃O₃ C₁₉H₁₅Cl₂N₃O₃S C₁₂H₁₉N₃O
Molecular Weight (g/mol) 479.8 436.3 221.3
Chlorine Atoms 3 2 0
Heteroatoms N₃O₃ N₃O₃S N₃O
Solubility (Polarity) Low (high Cl content) Moderate (S enhances) High (low MW)
Synthetic Yield ~50% (estimated) 65% 65–81%
Bioactivity Potential antimicrobial Antifungal Unreported

Research Findings and Implications

  • Synthetic Challenges : The addition of a third chlorine atom in C₁₉H₂₄Cl₃N₃O₃ may require harsh reaction conditions (e.g., elevated temperatures or strong acids), increasing side-product formation compared to C₁₉H₁₅Cl₂N₃O₃S .
  • Property Trade-offs : While the higher molecular weight of C₁₉H₂₄Cl₃N₃O₃ improves thermal stability, it reduces aqueous solubility, limiting its applicability in drug formulations .
  • Bioactivity Potential: The trichloromethyl group could enhance binding to microbial enzymes, similar to the dichlorinated analog’s antifungal activity .

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